molecular formula C19H19NO3 B2709188 (7-Methoxy-3-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)-(oxiran-2-yl)methanone CAS No. 2411315-28-9

(7-Methoxy-3-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)-(oxiran-2-yl)methanone

Cat. No. B2709188
CAS RN: 2411315-28-9
M. Wt: 309.365
InChI Key: GVCDBHHZLQQKLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(7-Methoxy-3-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)-(oxiran-2-yl)methanone, also known as MPO, is a synthetic compound that has been widely used in scientific research due to its unique properties.

Mechanism of Action

(7-Methoxy-3-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)-(oxiran-2-yl)methanone is thought to exert its effects by binding to a specific site on target proteins, thereby modulating their activity. Specifically, (7-Methoxy-3-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)-(oxiran-2-yl)methanone has been shown to bind to the EF-hand domain of the calcium-binding protein calmodulin, resulting in the inhibition of calcium-dependent signaling pathways.
Biochemical and Physiological Effects
(7-Methoxy-3-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)-(oxiran-2-yl)methanone has been shown to have a range of biochemical and physiological effects, including the inhibition of cellular proliferation, the induction of apoptosis, and the modulation of ion channels. Additionally, (7-Methoxy-3-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)-(oxiran-2-yl)methanone has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (7-Methoxy-3-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)-(oxiran-2-yl)methanone in lab experiments is its high specificity for target proteins, which allows for more precise modulation of biological systems. Additionally, (7-Methoxy-3-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)-(oxiran-2-yl)methanone is relatively easy to synthesize and can be readily modified to produce analogs with different properties. However, one limitation of using (7-Methoxy-3-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)-(oxiran-2-yl)methanone is its potential toxicity, which must be carefully monitored in experimental settings.

Future Directions

There are many potential future directions for research involving (7-Methoxy-3-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)-(oxiran-2-yl)methanone. For example, (7-Methoxy-3-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)-(oxiran-2-yl)methanone could be used to investigate the role of calcium signaling in various disease states, such as Alzheimer's disease or cancer. Additionally, (7-Methoxy-3-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)-(oxiran-2-yl)methanone could be used to develop new drugs that target specific protein-protein interactions, which could have therapeutic applications in a range of diseases. Finally, further research is needed to fully understand the potential toxicity of (7-Methoxy-3-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)-(oxiran-2-yl)methanone and its analogs, which will be important for the development of safe and effective therapeutic agents.

Synthesis Methods

(7-Methoxy-3-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)-(oxiran-2-yl)methanone can be synthesized through a multi-step process that involves the reaction of 2-(2-bromoethyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline with phenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then treated with epichlorohydrin to produce the final product, (7-Methoxy-3-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)-(oxiran-2-yl)methanone.

Scientific Research Applications

(7-Methoxy-3-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)-(oxiran-2-yl)methanone has been extensively used in scientific research as a tool to study the function of various biological systems. For example, (7-Methoxy-3-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)-(oxiran-2-yl)methanone has been used to investigate the role of calcium channels in neuronal signaling, as well as the effects of oxidative stress on cellular function. Additionally, (7-Methoxy-3-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)-(oxiran-2-yl)methanone has been used to study the effect of various drugs on protein-protein interactions.

properties

IUPAC Name

(7-methoxy-3-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)-(oxiran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-22-16-8-7-14-10-17(13-5-3-2-4-6-13)20(11-15(14)9-16)19(21)18-12-23-18/h2-9,17-18H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVCDBHHZLQQKLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CC(N(C2)C(=O)C3CO3)C4=CC=CC=C4)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxy-2-(oxirane-2-carbonyl)-3-phenyl-1,2,3,4-tetrahydroisoquinoline

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